molecular formula C23H19FN2OS2 B2988907 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 922576-73-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2988907
CAS No.: 922576-73-6
M. Wt: 422.54
InChI Key: VXDZRPCMRUKLIZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide is a sophisticated chemical scaffold designed for pharmaceutical and biochemical research. Its molecular structure incorporates a 4,5,6,7-tetrahydro-1-benzothiophene core, a privileged structure in medicinal chemistry known for its potential to enhance binding affinity and metabolic stability in drug candidates . The compound is further functionalized with a 1,3-benzothiazol-2-yl moiety, a heterocycle frequently explored for its diverse biological activities, which include antitumor and antimicrobial properties . The presence of the 4-fluorophenylacetamide group is a common pharmacophore in active pharmaceutical ingredients, often utilized to fine-tune properties like lipophilicity, bioavailability, and receptor interaction . This specific combination of structural features makes it a valuable intermediate for the synthesis of novel compounds and a key candidate for high-throughput screening in drug discovery programs, particularly in the development of central nervous system (CNS) agents, enzyme inhibitors, and oncology therapeutics . As a research chemical, it is ideal for investigating structure-activity relationships (SAR), probing biological mechanisms, and developing new synthetic methodologies. This product is strictly labeled For Research Use Only (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other personal applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS2/c24-15-11-9-14(10-12-15)13-20(27)26-23-21(16-5-1-3-7-18(16)28-23)22-25-17-6-2-4-8-19(17)29-22/h2,4,6,8-12H,1,3,5,7,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDZRPCMRUKLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the formation of the tetrahydrobenzothiophene moiety. The final step involves the acylation of the intermediate with 4-fluorophenylacetic acid under specific reaction conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives at the fluorophenyl ring.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to a particular enzyme’s active site, thereby inhibiting its activity and affecting downstream processes.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl group in the target compound balances electronegativity and lipophilicity, contrasting with the methylthio (lipophilic) and trifluoromethyl (electron-withdrawing) groups in analogs .
  • The tetrahydrobenzothiophen-benzothiazole core distinguishes the target compound from simpler acetamides like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, which lack fused heterocyclic systems .

Critical Differences :

  • The target compound’s tetrahydrobenzothiophen core requires multistep Friedel-Crafts or Gewald-type syntheses, contrasting with simpler acetamide preparations (e.g., ’s one-step coupling of 4-bromophenylacetic acid with 3,4-difluoroaniline) .

Physicochemical and Spectral Properties

  • IR Spectroscopy :

    • The target compound’s acetamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides (), though tautomerism in triazole analogs (e.g., absence of C=O in ’s compounds [7–9]) highlights structural sensitivity .
    • NH stretches (3150–3414 cm⁻¹) are consistent across acetamide derivatives, confirming secondary amide formation .
  • Crystallography :

    • Dihedral angles between aryl rings (e.g., 66.4° in ’s 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) suggest similar conformational flexibility in the target compound .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article provides an in-depth analysis of the biological activity associated with this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3OSC_{17}H_{17}N_{3}OS with a molecular weight of 375.53 g/mol. The compound features a benzothiazole core, which is known for its pharmacological significance.

Structural Representation

PropertyValue
Molecular Formula C17H17N3OS
Molecular Weight 375.53 g/mol
CAS Number 573950-96-6

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. A study evaluated the anticancer activity of various benzothiazole derivatives against different cancer cell lines, including MCF-7 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that compounds similar to this compound demonstrated promising growth inhibition rates.

Case Study: MTT Assay Results

The following table summarizes the growth inhibition percentages observed in MTT assays for related compounds:

Compound NameConcentration (µg/ml)Growth Inhibition (%)
BZ-I51239.18
BZ-II51240.62
BZ-III51229.22
BZ-IV51222.34

These results highlight the potential of benzothiazole derivatives as effective anticancer agents .

Antibacterial and Antifungal Activity

In addition to anticancer properties, benzothiazole derivatives have also been investigated for their antibacterial and antifungal activities. Compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity

Compound NameTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CCandida albicans10

These findings suggest that the compound may possess broad-spectrum antimicrobial activity .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membranes : Antibacterial activity may arise from the ability to disrupt bacterial cell membranes.

Q & A

Basic Research Questions

Synthesis and Structural Confirmation Q1: What established synthetic methodologies are applicable for synthesizing this acetamide derivative? A1: The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in analogous acetamide syntheses. For example:

  • React 4-fluorophenylacetic acid with the amine-containing heterocyclic component (e.g., 3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) at 273 K, with triethylamine as a base .
  • Purify via extraction (e.g., aqueous HCl wash, NaHCO₃ neutralization) and recrystallization from DCM or methanol .

Q2: Which spectroscopic techniques are critical for characterizing this compound? A2: Key methods include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly the benzothiazole, tetrahydrobenzothiophen, and 4-fluorophenyl moieties .
  • Mass Spectrometry (ESI/HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • FT-IR : To identify amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Crystallographic Refinement Challenges Q3: How can discrepancies in X-ray crystallographic data (e.g., bond angles, torsional strain) be resolved during structure refinement? A3:

  • Use SHELXL ( ) for small-molecule refinement, applying restraints for disordered regions and validating hydrogen bonding (e.g., N–H⋯O interactions) .
  • Employ OLEX2 ( ) for interactive model adjustment, leveraging its graphical interface to visualize torsional mismatches and optimize hydrogen atom placement .
  • Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond lengths and angles .

Optimizing Reaction Conditions Q4: What experimental variables significantly impact synthesis yield, and how can they be systematically optimized? A4: Key factors include:

  • Temperature : Lower temperatures (e.g., 273 K) minimize side reactions during carbodiimide coupling .
  • Catalyst Stoichiometry : Excess EDC·HCl (e.g., 1.2–1.5 equivalents) improves coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance reagent solubility, while methanol/water mixtures improve recrystallization .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .

Interpreting Conflicting Spectroscopic Data Q5: How should researchers address contradictions between NMR data and computational predictions (e.g., chemical shift mismatches)? A5:

  • Dynamic Effects : Consider rotational barriers (e.g., hindered amide rotation) causing signal splitting; use variable-temperature NMR to assess conformational exchange .
  • Solvent Artifacts : Verify solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and residual proton signals .
  • DFT Validation : Compare experimental shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to identify misassigned peaks .

Biological Activity Profiling Q6: What methodological frameworks are suitable for evaluating this compound’s bioactivity (e.g., antioxidant potential)? A6:

  • DPPH Radical Scavenging Assay : Measure IC₅₀ values at 517 nm, using ascorbic acid as a positive control .
  • Cellular Assays : Test cytotoxicity (MTT assay) and ROS inhibition in relevant cell lines (e.g., HepG2) .
  • SAR Analysis : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to correlate structure with activity trends .

Data Analysis and Validation

Handling Crystallographic Disorder Q7: What strategies mitigate disorder in heterocyclic regions during structural analysis? A7:

  • Multi-Component Refinement : Split disordered atoms into partial occupancies using SHELXL’s PART instruction .
  • Geometric Restraints : Apply SIMU/DELU restraints to manage thermal motion discrepancies .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals, validated by Hooft parameter analysis .

Validating Hydrogen-Bonding Networks Q8: How can weak intermolecular interactions (e.g., C–H⋯F) be confidently assigned in crystal structures? A8:

  • Hirshfeld Surface Analysis : Map interaction fingerprints (e.g., dₙₒᵣₘ vs. dᵢ) to quantify contacts using CrystalExplorer .
  • Electrostatic Potential Maps : Generate ESP plots (e.g., via Merz-Kollman charges) to identify electrophilic/nucleophilic regions influencing packing .

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